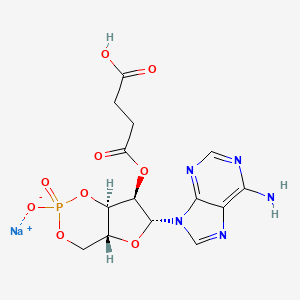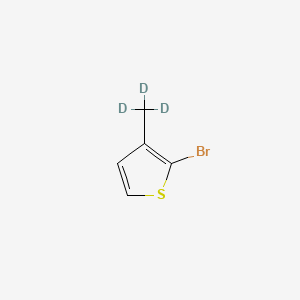
2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is used in various biochemical and physiological studies to evaluate cAMP-mediated processes within cells. This compound is particularly valuable in research due to its stability and ability to mimic natural cAMP functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt involves the succinylation of adenosine-3’,5’-cyclic monophosphate. The reaction typically requires the use of succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography systems to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the nucleophile used in the substitution reactions. Hydrolysis reactions yield adenosine-3’,5’-cyclic monophosphate and succinic acid .
Scientific Research Applications
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is widely used in scientific research due to its ability to mimic natural cAMP. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.
Biology: Employed in cell signaling studies to investigate cAMP-mediated pathways and their effects on cellular functions.
Medicine: Utilized in pharmacological research to develop drugs targeting cAMP pathways, which are involved in various diseases such as cancer and cardiovascular disorders.
Industry: Applied in the development of biosensors and diagnostic assays that rely on cAMP signaling.
Mechanism of Action
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases (PKA) and activates them, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cellular processes such as metabolism, gene expression, and cell growth .
Comparison with Similar Compounds
Similar Compounds
Adenosine-3’,5’-cyclic monophosphate (cAMP): The natural analog of the compound, involved in numerous cellular processes.
N6,2’-O-Dibutyryladenosine-3’,5’-cyclic monophosphate sodium salt: Another synthetic analog used in research to study cAMP-mediated processes.
Adenosine-2’,3’-cyclic monophosphate sodium salt: A related compound with similar applications in biochemical research.
Uniqueness
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is unique due to its enhanced stability compared to natural cAMP. This stability allows for more controlled and prolonged studies of cAMP-mediated processes, making it a valuable tool in research .
Properties
IUPAC Name |
sodium;4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P.Na/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10;/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17);/q;+1/p-1/t6-,10-,11-,14-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGHMVZYXPQDRF-HDMPVSQNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)






